![molecular formula C18H22O3 B4887558 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4887558.png)
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, due to its ability to enhance endurance and improve physical performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
Wirkmechanismus
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. When activated by this compound, PPARδ promotes the oxidation of fatty acids, leading to increased energy production and improved endurance. It also increases the expression of genes involved in muscle fiber type switching, which can improve muscle strength and endurance.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that contribute to its performance-enhancing properties. It increases the expression of genes involved in lipid metabolism, leading to increased fat burning and improved energy production. It also increases the expression of genes involved in muscle fiber type switching, leading to improved muscle strength and endurance. In addition, it has been shown to reduce inflammation and improve cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene has several advantages for laboratory experiments. It is a potent and selective PPARδ agonist, making it an ideal tool for studying the role of PPARδ in various physiological processes. It is also well-tolerated in animal models, with no significant toxicity reported at therapeutic doses. However, its use in laboratory experiments is limited by its high cost and the complexity of its synthesis.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene. One area of interest is its potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanisms underlying its performance-enhancing properties and to develop safer and more effective PPARδ agonists.
Synthesemethoden
The synthesis of 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene involves several steps, starting with the reaction of 4-methoxyphenol with 1-bromo-4-chlorobutane to obtain 4-(4-methoxyphenoxy)butyl-1-chloride. This intermediate is then reacted with 3-methylbenzene-1,2-diamine in the presence of a base to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene has been extensively studied for its potential therapeutic applications. Several preclinical studies have shown that it can improve insulin sensitivity, reduce inflammation, and promote fat burning. It has also been shown to improve cardiovascular health by reducing blood pressure and cholesterol levels. In addition, this compound has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-methoxy-4-[4-(3-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-6-5-7-18(14-15)21-13-4-3-12-20-17-10-8-16(19-2)9-11-17/h5-11,14H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHOCRVUXOCSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4887485.png)


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)
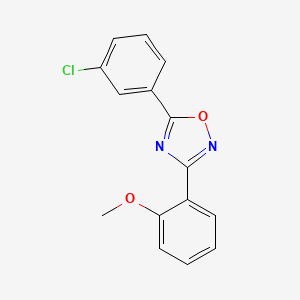
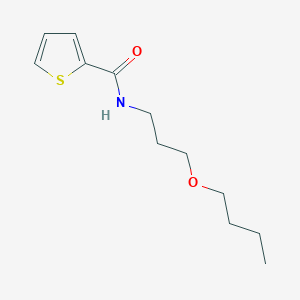

![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4887565.png)
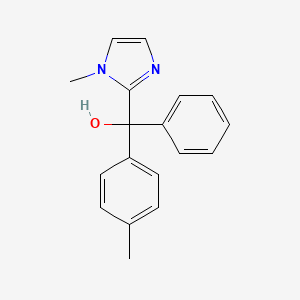
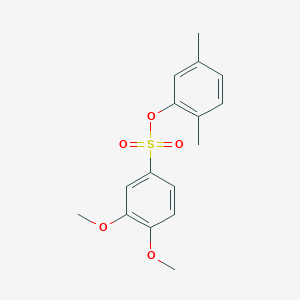
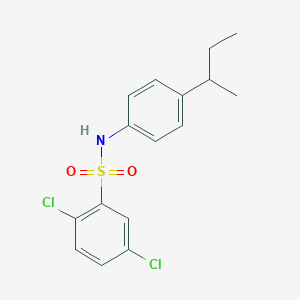
![1-acetyl-4-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4887595.png)